Compound Description: RS4690 (specifically its (S)-enantiomer) is a potent and selective inhibitor of Dishevelled 1 (DVL1) protein, a key component of the WNT/β-catenin signaling pathway. [] It exhibits anti-cancer activity by disrupting the interaction between DVL1 and its receptor Frizzled, leading to the inhibition of WNT pathway activation. In vitro studies showed that (S)-RS4690 inhibited DVL1 with an EC50 of 0.49 ± 0.11 μM and suppressed the growth of HCT116 colon cancer cells with wild-type APC with an EC50 of 7.1 ± 0.6 μM. [] Additionally, (S)-RS4690 induced significant reactive oxygen species (ROS) production in these cells. []
Compound Description: This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase implicated in various diseases including Alzheimer's disease, diabetes, and cancer. [, ] Two new crystalline forms of its citrate salt, Form D and Form E, have been developed. [] These forms exhibit advantageous physicochemical properties, potentially enhancing solubility, stability, and bioavailability. []
Compound Description: STS-135 is a third-generation synthetic cannabinoid (SCB) known to bind with high affinity to cannabinoid receptors. [, ] In vitro studies using human hepatocytes and liver microsomes have identified 29 metabolites of STS-135, primarily arising from oxidation, hydrolysis, and glucuronidation reactions. [, ] The major metabolic pathways involve mono-, di-, and trihydroxylation on the adamantane ring and N-pentyl side chain, as well as dealkylation and oxidative defluorination. []
Compound Description: SAR216471 is a potent, selective, and reversible antagonist of the P2Y12 receptor, a key target for antiplatelet therapy. [] It demonstrates significantly higher potency in inhibiting ADP-induced platelet aggregation compared to other known P2Y12 antagonists. [] Preclinical studies have confirmed its robust in vivo antiplatelet and antithrombotic activities, making it a promising candidate for further development as a potential alternative to clopidogrel. []
Compound Description: This compound is a highly selective inhibitor of aldosterone synthase (CYP11B2), an enzyme responsible for aldosterone production. [] Importantly, it exhibits minimal inhibition of CYP11B1, the enzyme involved in cortisol synthesis, conferring a "cortisol-sparing" profile. [] This selectivity is crucial in avoiding the undesirable suppression of cortisol observed with previous CYP11B2 inhibitors, such as LCI699. [] The compound successfully lowered aldosterone levels in human subjects, highlighting its potential as a novel therapeutic agent for hypertension and other aldosterone-related disorders. []
Compound Description: This compound demonstrates notable antifungal activity. In vitro assays revealed its potent inhibitory effect against Botrytis cinerea, achieving 87.5% inhibition at a concentration of 100 µg/mL. [] This compound represents a promising lead for developing new antifungal agents.
Compound Description: This compound incorporates an indole-2-carboxamide moiety and was synthesized and characterized using spectroscopic techniques (NMR, LC-MS) and single-crystal X-ray diffraction. [] Its crystal structure reveals a monoclinic crystal system with the space group P21/c. [] The indole and chlorophenoxy rings are not coplanar, and the crystal packing is stabilized by hydrogen bonding and weak C-H⋯π interactions. []
Compound Description: CP-316,819 acts as a novel glycogen phosphorylase inhibitor, effectively increasing brain glycogen content by 88 ± 3% in rats. [] This compound exhibits neuroprotective effects by sustaining brain electrical activity and reducing neuronal death during hypoglycemia. [] Its ability to manipulate brain glycogen levels makes it a valuable tool for investigating glycogen's role in brain function and developing potential therapies for hypoglycemic brain injury. []
Compound Description: This compound, synthesized from indole-3-acetic acid and a 1,3,4-oxadiazole derivative, is a pharmacologically active entity. [] A UV spectroscopic method was developed and validated for its quantitative analysis, demonstrating good linearity, accuracy, and precision. [] Stress degradation studies under acidic, basic, oxidative, UV light, and temperature/humidity conditions revealed its susceptibility to degradation. []
Compound Description: This compound and its derivatives, synthesized from 2-chloro-5-cyanopyridine, exhibited promising antifungal activity in indoor bioassays. [] These findings highlight their potential as lead structures for developing novel antifungal agents.
Compound Description: Acrizanib, a small-molecule VEGFR-2 inhibitor, shows promising therapeutic potential for treating neovascular age-related macular degeneration (AMD). [] It displays potent efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical ocular administration. [] Its favorable pharmacokinetic profile, including multiple formulation options and an acceptable rabbit ocular PK profile, positions it as a potential noninvasive topical therapy for wet AMD. []
Compound Description: These compounds represent a series of indole-substituted 2,2'-dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamides) investigated for their ability to inhibit protein tyrosine kinases, specifically the epidermal growth factor receptor (EGFR) and the non-receptor pp60v-src tyrosine kinase. [] While many exhibited moderate potency against both kinases, no clear relationship between indole ring substitution and activity was observed. [] Interestingly, some derivatives displayed specificity: 5-chloro and 5-bromo derivatives preferentially inhibited pp60v-src, while the 5-trifluoromethyl compound favored EGFR. []
Compound Description: This compound, synthesized using microwave heating technology, emerged as a potent and selective inhibitor of monoamine oxidase B (MAO-B). [] It exhibited an IC50 of 0.78 µM against MAO-B and demonstrated a competitive mode of inhibition with a Ki value of 94.52 nM. [] Its remarkable inhibitory activity, selectivity over MAO-A, and favorable kinetic profile position it as a promising lead for further optimization in developing new therapies for neurodegenerative diseases.
5-Methyl-N-(3-oxo-1-thia-4-azaspiro(4.5)dec-4-yl)-3-phenyl-1H-indole-2-carboxamide and its derivatives
Compound Description: This series of compounds, characterized by spectroscopic techniques and elemental analysis, were synthesized and evaluated for their antituberculosis and cytotoxic activities. [] Compound 3c from this series exhibited the highest antitubercular activity, inhibiting Mycobacterium tuberculosis H37Rv growth by 90% at 6.25 µg/mL. [] Additionally, some derivatives showed promising cytotoxicity against specific cancer cell lines, highlighting their potential as leads for developing new therapeutic agents for tuberculosis and cancer.
Compound Description: This series of compounds, designed based on an X-ray cocrystal structure with GSK-3β, acts as potent ATP-competitive GSK-3β inhibitors with promising in vivo activity in a mouse model of mania. [] These compounds feature a common N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffold with variations at the indazole 5-position and the piperidine nitrogen. [] Compound 14i, a representative of this series, displayed encouraging pharmacokinetic properties and efficacy in reducing manic-like behavior in mice. []
Compound Description: This series of compounds, synthesized through a convergent three-step approach, was evaluated for their antibacterial, hemolytic, and enzyme inhibitory activities. [] Several derivatives displayed promising antibacterial activity against Salmonella typhi and Staphylococcus aureus. [] Molecular docking studies provided insights into their enzyme inhibitory potential against α-glucosidase, butyrylcholinesterase, and lipoxygenase. []
Compound Description: This compound's crystal structure, solved by X-ray diffraction, reveals an L-shaped conformation. [] The dihedral angle between the pyridyl rings is 78.37(5)°, and the crystal packing is characterized by weak carbonyl-C=O⋯π(triazolyl) interactions, forming linear supramolecular chains. []
Compound Description: AM103 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key enzyme in the biosynthesis of leukotrienes. [] It exhibits an IC50 of 4.2 nM in a FLAP binding assay and 349 nM in a human blood LTB4 inhibition assay. [] AM103 demonstrated efficacy in a murine ovalbumin model of allergen-induced asthma. []
Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals a twisted conformation for the 1,3-thiazolidine ring and various dihedral angles between the aromatic rings. [] The crystal packing is stabilized by N—H⋯O hydrogen bonds, forming a three-dimensional network, along with weak C—H⋯O hydrogen bonds and C—H⋯π interactions. []
Compound Description: This compound's crystal structure, solved by X-ray diffraction, shows an envelope conformation for the 1,3-thiazolidine ring and a chair conformation for the cyclohexane ring. [] The crystal packing involves N—H⋯O and C—H⋯F hydrogen bonds, creating a three-dimensional network. []
Compound Description: U93385 acts as a 5-HT1A receptor agonist. [] Modifications at the carboxamide nitrogen (R2) and the carboxamide functionality (R1) were explored to investigate their impact on serotonergic activity and metabolic stability. [] N-methyl and N-ethyl analogs exhibited improved metabolic stability compared to U93385 but showed partial agonist activity in vivo. [] The methyl ketone analog displayed full intrinsic activity in vivo with enhanced potency compared to U93385 and 8-OH-DPAT. []
Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals non-coplanar indole and thiophene rings with a dihedral angle of 46.26(5)°. [] Intramolecular and intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions contribute to the crystal packing. []
Compound Description: This compound, a potential anti-allergy agent, crystallizes in the P21/m space group. [] Its crystal structure shows a nearly planar indole system, a phenyl ring inclined at 68.03° to the indole plane, and a planar tetrazole ring. [] The carboxamide chain adopts an extended conformation. []
Compound Description: This compound's crystal structure, solved by X-ray diffraction, reveals a planar β-lactam ring and a twisted pyrrolidine ring. [] Intramolecular C—H⋯Cl and C—H⋯O hydrogen bonds form five- and six-membered rings, while intermolecular C—H⋯O and N—H⋯O hydrogen bonds link the molecules in the crystal lattice. [] A weak π⋯π interaction between the pyrrole rings further stabilizes the structure. []
Compound Description: This study describes the synthesis and characterization of novel co-polyimides derived from the dianhydride 6FDA, the diamine ODA, and the newly synthesized diamine PyDA. [] The incorporation of varying compositions of ODA and PyDA in the polymer backbone significantly influences the thermal and mechanical properties of the resulting materials. [] The synthesized co-polyimides exhibit high thermal stability, good solubility in aprotic polar solvents, and tunable mechanical properties, making them attractive candidates for various applications, including the development of nanocomposites. []
Compound Description: This patent discloses metabolites of Acrizanib, a potent VEGFR-2 inhibitor. [] These metabolites are structurally related to Acrizanib and may possess biological activity. [] The patent covers pharmaceutical compositions containing these metabolites, methods for their preparation, and their potential use in treating diseases. []
Compound Description: MK-8033, a dual c-Met/Ron kinase inhibitor, exhibits preferential binding to the activated state of c-Met. [] It demonstrated complete tumor growth inhibition in a c-Met amplified tumor xenograft model. [] MK-8033's selectivity profile and potent inhibitory activity against oncogenic c-Met mutations position it as a promising candidate for cancer treatment. []
Compound Description: MK-5596 acts as a novel cannabinoid-1 receptor (CB1R) inverse agonist. [] It demonstrated efficacy in reducing body weight and food intake in a diet-induced obese (DIO) rat model through a CB1R-mediated mechanism. [] Despite its interaction with the P-glycoprotein transporter, its favorable in vivo efficacy, pharmacokinetic properties, safety margins, and potential for balanced metabolism support its further clinical evaluation for obesity treatment. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.